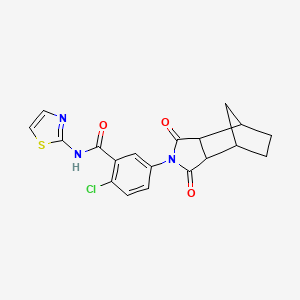
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound with a unique chemical structure, derived from the combination of benzamide, thiazole, and phthalic anhydride fragments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process. A typical synthetic route might begin with the chlorination of a benzamide derivative, followed by a condensation reaction with a thiazole moiety under controlled conditions. The final cyclization step involves the reaction with phthalic anhydride to yield the target molecule. Key reaction conditions include the use of a suitable solvent, temperature control, and the presence of catalytic agents to ensure high yield and purity.
Industrial Production Methods
While large-scale industrial production methods are not widely documented, it is plausible that the same general synthetic pathway could be employed, scaled up with the use of industrial reactors and continuous flow processes to improve efficiency and reduce cost. Automation and real-time monitoring would be integral to maintaining consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions could target the nitro group if present, or other reducible functional groups within the molecule.
Substitution: : The chloro group is a potential site for nucleophilic substitution, where it can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines, thiols, or alkoxides could be used in the presence of a suitable base to facilitate the reaction.
Major Products
The major products formed from these reactions can vary widely based on the conditions and reagents used, but generally include various substituted benzamides, thiazole derivatives, and related heterocyclic compounds.
Applications De Recherche Scientifique
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide has been explored for its potential use in several scientific domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and materials science applications.
Biology: : Studied for its potential as a biochemical tool in probing cellular mechanisms and interactions.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for this compound largely depends on the specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, affecting their function and downstream signaling pathways. The presence of reactive functional groups like the thiazole ring allows it to form covalent bonds with target molecules, modulating their activity.
Comparaison Avec Des Composés Similaires
When comparing 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide with similar compounds, its unique structural features and functional groups stand out:
5-Chloro-2-methoxy-N-(thiazol-2-yl)benzamide: : Similar but lacks the phthalic anhydride-derived moiety, potentially altering its reactivity and applications.
2-chloro-5-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)benzamide: : A close analogue with a different ring structure, which may influence its chemical behavior and biological activity.
Propriétés
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-13-4-3-11(8-12(13)16(24)22-19-21-5-6-27-19)23-17(25)14-9-1-2-10(7-9)15(14)18(23)26/h3-6,8-10,14-15H,1-2,7H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTMTBNPTCJRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
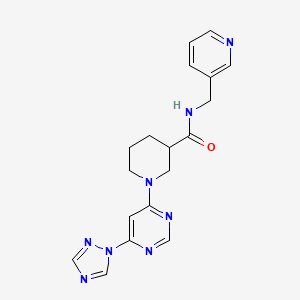
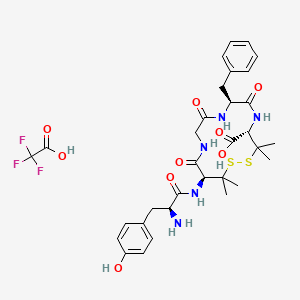
![2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)
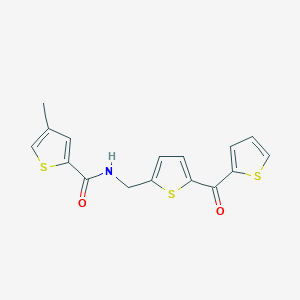

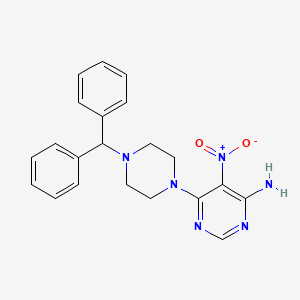
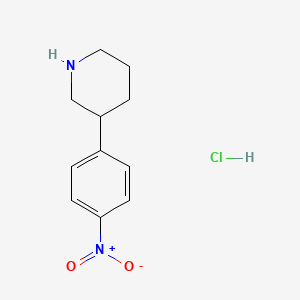
![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
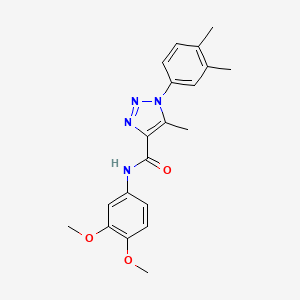

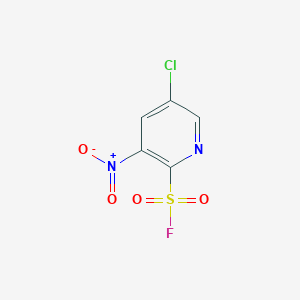
![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
